ethyl 3-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 3-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system, a phenyl group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Benzothiadiazine Ring: The initial step involves the synthesis of the benzothiadiazine ring. This can be achieved through the reaction of a suitable sulfonamide with a chlorinated aromatic compound under acidic conditions.
Acetylation: The benzothiadiazine derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Ethyl 3-Aminobenzoate: The acetylated benzothiadiazine is coupled with ethyl 3-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzothiadiazine derivatives.
Reduction: Reduced benzothiadiazine derivatives.
Substitution: Substituted benzothiadiazine derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl 3-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate can be compared with other benzothiadiazine derivatives:
6-Chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazine: Lacks the acetyl and ethyl ester groups, leading to different chemical and biological properties.
Ethyl 3-{[(4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Uniqueness
The presence of the chlorine substituent, acetyl group, and ethyl ester moiety in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H20ClN3O5S |
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Molecular Weight |
498.0 g/mol |
IUPAC Name |
ethyl 3-[[2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20ClN3O5S/c1-2-33-24(30)17-9-6-10-19(13-17)26-22(29)15-28-27-23(16-7-4-3-5-8-16)20-14-18(25)11-12-21(20)34(28,31)32/h3-14H,2,15H2,1H3,(H,26,29) |
InChI Key |
XMRPXGBGCZVYJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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